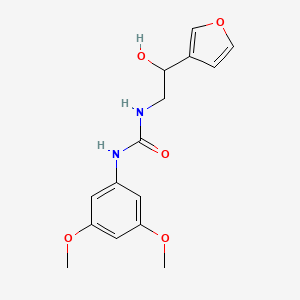

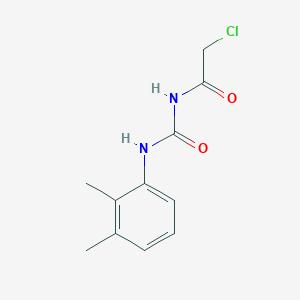

N-(2-benzoyl-4-methylphenyl)-2-(3-methoxybenzamido)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-benzoyl-4-methylphenyl)-2-(3-methoxybenzamido)benzamide, commonly known as BMB, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine. BMB belongs to the class of benzamides and has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic properties.

科学的研究の応用

Radioiodinated Benzamide Derivatives for Melanoma Imaging

Radioiodinated N-(dialkylaminoalkyl)benzamides have shown promise for the scintigraphy and SPECT imaging of melanoma metastases. Structure-activity relationship studies have identified specific derivatives with enhanced melanoma uptake and tissue selectivity, facilitated by slow urinary excretion. These findings suggest significant potential for improved melanoma imaging and possibly for radionuclide therapy in patients, highlighting the importance of blood clearance rates and metabolic stability in benzamide uptake in melanoma (Eisenhut et al., 2000).

Chemical Transformations of Benzoylthioureas into Benzamides

Benzoylthioureas can be decomposed into benzamides under solvent-free conditions using iodine-alumina as a catalyst, offering a new method for the formation of benzamides. This process is influenced by the nature of substituents on the aryl group, with electron-donating groups favoring benzamide formation. This research provides insights into the versatile chemical transformations and potential applications of benzamides in various fields (Nahakpam et al., 2015).

Benzamide Derivatives as Dopamine Receptor Ligands

Investigations into N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides have revealed their potential as potent and selective dopamine D(3) receptor ligands. Modifications to these benzamide derivatives have led to the identification of several high-affinity D(3) ligands, showcasing their promise for PET imaging and as therapeutic agents for neurological disorders (Leopoldo et al., 2002).

Antioxidant Activity of Amino-Substituted Benzamides

A study on the electrochemical oxidation of amino-substituted benzamide derivatives has shed light on their potential as powerful antioxidants by scavenging free radicals. This research underscores the significance of electrochemical mechanisms in understanding the antioxidant activity of benzamides and their derivatives (Jovanović et al., 2020).

Corrosion Inhibition by N-Phenyl-benzamide Derivatives

N-Phenyl-benzamide derivatives have demonstrated effectiveness in inhibiting the acidic corrosion of mild steel, with variations in substituents affecting their efficiency. This application highlights the relevance of benzamide derivatives in materials science, particularly in corrosion protection (Mishra et al., 2018).

特性

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)-2-[(3-methoxybenzoyl)amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24N2O4/c1-19-15-16-26(24(17-19)27(32)20-9-4-3-5-10-20)31-29(34)23-13-6-7-14-25(23)30-28(33)21-11-8-12-22(18-21)35-2/h3-18H,1-2H3,(H,30,33)(H,31,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYAFAIOKKQHHQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)OC)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-benzoyl-4-methylphenyl)-2-(3-methoxybenzamido)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-2-[[4-(1,3-dioxoisoindol-2-yl)phenyl]methylidene]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2585846.png)

![2-(4-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2585848.png)

![[(1-Cyclopentyl-3-pyrrolidinyl)methyl]amine dihydrochloride](/img/no-structure.png)

![4-Bromo-3-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2585851.png)

![1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazole-4-carbonitrile](/img/structure/B2585852.png)

![benzo[d][1,3]dioxol-5-yl(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2585853.png)

![3-[3-(3,4-dimethoxyphenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2585854.png)

![2-[(2-Chlorophenyl)methyl]-6-(3-ethoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2585856.png)

![2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-phenethylacetamide](/img/structure/B2585858.png)

![N-(3,5-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2585861.png)